REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:6])[CH2:4]Br.[CH3:7][C:8]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[C:9]=1[NH2:10]>>[CH3:1][NH:2][C:3](=[O:6])[CH2:4][NH:10][C:9]1[C:11]([CH3:15])=[CH:12][CH:13]=[CH:14][C:8]=1[CH3:7]
|
Name
|
|
Quantity
|
83 g
|
Type
|
reactant
|
Smiles
|
CNC(CBr)=O
|
Name
|
|
Quantity
|
169 mL
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C(=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WAIT
|
Details
|
The reaction mixture is left
|
Type
|
CUSTOM
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Details
|
Next morning the contents of the flask are crystallised right through
|
Type
|
FILTRATION
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Details
|
The contents are filtered off
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Type
|
WASH
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Details
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the precipitate is washed with benzene
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Type
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DISSOLUTION
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Details
|
The precipitate is subsequently dissolved in a small amount of water
|
Type
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EXTRACTION
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Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The ethereal extract
|
Type
|
DRY_WITH_MATERIAL
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Details
|
is dried over sodium sulphate
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Type
|
DISTILLATION
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Details
|
the ether distilled off in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled in a high vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(CNC1=C(C=CC=C1C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |